Trans-3-(Boc-amino)cyclobutylpropanoic acid

Description

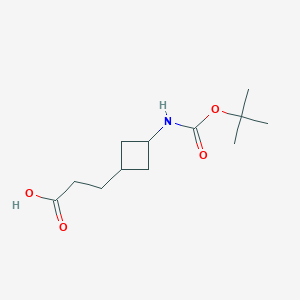

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCJYYRLCOZQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225126-83-8 | |

| Record name | 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(Boc-amino)cyclobutylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

Introduction of the Boc-Protected Amino Group: The amino group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of Trans-3-(Boc-amino)cyclobutylpropanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(Boc-amino)cyclobutylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Trans-3-(Boc-amino)cyclobutylpropanoic acid has several significant applications:

Organic Synthesis

- Building Block for Peptides : The compound serves as an intermediate in peptide synthesis due to the ease of deprotecting the Boc group, allowing for controlled assembly of amino acids into peptides.

- Synthesis of Complex Molecules : It is utilized in synthesizing various complex organic molecules due to its structural properties.

Medicinal Chemistry

- Potential Therapeutic Agent : Research is ongoing to explore its role as a therapeutic agent, particularly in drug development and delivery systems.

- Enzyme Inhibition Studies : The compound is studied for its potential interactions with biological targets, including enzyme inhibition mechanisms.

Materials Science

- Novel Materials Development : The unique properties of cyclobutane derivatives make them interesting candidates for developing novel materials with specific functionalities.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, Trans-3-(Boc-amino)cyclobutylpropanoic acid was successfully used as a building block to create biologically active peptides. The Boc protection facilitated selective reactions that led to high yields of desired peptide products.

Research investigating the biological activity of derivatives of Trans-3-(Boc-amino)cyclobutylpropanoic acid revealed potential enzyme inhibitors that could be significant in treating diseases linked to enzyme dysregulation.

Mechanism of Action

The mechanism of action of Trans-3-(Boc-amino)cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Key Properties

The following table compares trans-3-(Boc-amino)cyclobutylpropanoic acid with structurally related compounds:

*Calculated based on molecular formula.

2.2 Ring Strain and Conformational Flexibility

- Cyclopropane analog : High ring strain increases reactivity, making it prone to ring-opening reactions. This limits stability but is advantageous in dynamic combinatorial chemistry .

- Cyclobutane analog : Moderate strain balances stability and reactivity. The trans configuration reduces steric hindrance, improving synthetic yield compared to cis isomers .

- Cyclohexane analog : Minimal strain due to chair conformation, enhancing hydrophobic interactions but reducing solubility in polar solvents .

2.4 Physicochemical Properties

- Solubility: Cyclohexane analogs (e.g., C₁₄H₂₅NO₄) exhibit lower aqueous solubility due to increased hydrophobicity. Cyclobutane derivatives (C₁₀H₁₇NO₄) show intermediate solubility, while cyclopropane analogs (C₉H₁₅NO₄) may have higher solubility due to polarity from strain-induced dipole moments .

- LogP: Cyclohexane analogs typically have higher LogP values (e.g., ~2.5 for C₁₄H₂₅NO₄) compared to cyclobutane (~1.8) and cyclopropane (~1.2) derivatives, reflecting hydrophobicity trends .

Biological Activity

Trans-3-(Boc-amino)cyclobutylpropanoic acid (CAS: 2231664-26-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- IUPAC Name : 3-((1R,3S)-3-((tert-butoxycarbonyl)amino)cyclobutyl)propanoic acid

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.3 g/mol

- Purity : 97% .

Trans-3-(Boc-amino)cyclobutylpropanoic acid is primarily recognized for its role as an inhibitor of various protein kinases. Protein kinases are crucial in regulating cellular functions, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The compound has shown inhibitory effects on kinases such as Jak3 and Tyk2, which are involved in signaling pathways related to immune responses and cell proliferation .

Inhibition of Kinase Activity

Research indicates that trans-3-(Boc-amino)cyclobutylpropanoic acid can effectively inhibit the activity of specific protein kinases. This inhibition can lead to:

- Reduced Cell Proliferation : By targeting kinases that promote cell growth, the compound may help in controlling tumor growth.

- Enhanced Apoptosis : Inhibition of certain kinases is associated with increased apoptosis in cancer cells .

Case Studies and Experimental Findings

-

Cancer Cell Lines : In vitro studies have demonstrated that trans-3-(Boc-amino)cyclobutylpropanoic acid exhibits significant cytotoxicity against various cancer cell lines. For instance:

- A549 (Lung Cancer) : IC50 values indicate effective inhibition of cell viability at micromolar concentrations.

- MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed, suggesting a broad-spectrum activity against different cancer types.

- Inflammatory Models : The compound has also been tested in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in autoimmune diseases .

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits Jak3 and Tyk2 | |

| Cytotoxicity | Effective against A549 and MCF-7 cells | |

| Anti-inflammatory | Reduces cytokine production |

Safety and Toxicity

While promising results have been noted regarding its biological activities, safety profiles are essential for any therapeutic application. Preliminary toxicity assessments indicate that trans-3-(Boc-amino)cyclobutylpropanoic acid exhibits low toxicity in standard assays; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for preparing Trans-3-(Boc-amino)cyclobutylpropanoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization followed by Boc-protection of the amine. A validated route includes: (i) Cyclobutane ring activation via bromination or epoxidation. (ii) Introduction of the amino group via nucleophilic substitution or reductive amination. (iii) Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .

- Characterization : Use NMR (e.g., ¹H/¹³C) to confirm cyclobutane stereochemistry and Boc-group integrity. LC-MS or HPLC (>95% purity thresholds) ensures intermediate purity .

Q. How can researchers optimize the Boc-deprotection step to avoid cyclobutane ring degradation?

- Methodological Answer : Boc removal under acidic conditions (TFA in DCM) is standard, but cyclobutane stability requires controlled reaction times (≤2 hrs) and low temperatures (0–4°C). Monitor via TLC or in-situ FTIR for carbamate C=O bond cleavage (disappearance of ~1680 cm⁻¹ peak) .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the trans-configuration?

- Methodological Answer : X-ray crystallography is definitive but resource-intensive. Alternative methods include:

- NOESY NMR to assess spatial proximity of protons on the cyclobutane ring.

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers .

Advanced Research Questions

Q. How can contradictory melting point (mp) data for Trans-3-(Boc-amino)cyclobutylpropanoic acid be resolved across literature sources?

- Methodological Answer : Discrepancies (e.g., 130–131°C vs. 150–151°C in analogs) may arise from polymorphic forms or impurities. Conduct: (i) Recrystallization in multiple solvents (hexane/EtOAc vs. MeOH/H₂O) to isolate pure polymorphs. (ii) Differential Scanning Calorimetry (DSC) to map thermal transitions. (iii) PXRD to identify crystalline phases .

Q. What strategies mitigate side reactions during cyclobutane ring functionalization (e.g., ring-opening or dimerization)?

- Methodological Answer :

- Use sterically hindered bases (e.g., DIPEA) to minimize nucleophilic attack on the strained ring.

- Employ low-temperature (−78°C) lithiation to control reactivity.

- Add radical inhibitors (e.g., BHT) during halogenation to prevent radical-mediated ring scission .

Q. How can computational modeling guide the design of derivatives for target engagement (e.g., GPCRs like cannabinoid receptors)?

- Methodological Answer : (i) Perform molecular docking (AutoDock Vina) using the cyclobutane-Boc-amine scaffold against CB2 receptor crystal structures (PDB: 5ZTY). (ii) Use free-energy perturbation (FEP) to predict binding affinity changes upon substituent modification. (iii) Validate with SPR or ITC to correlate computational predictions with experimental Kd values .

Q. What are the limitations of using Trans-3-(Boc-amino)cyclobutylpropanoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The cyclobutane’s strain may hinder amide bond formation on resin. Solutions include:

- Pre-activation with HATU/DIPEA in DMF for 30 min before coupling.

- Use of microwave-assisted SPPS (50°C, 20 min) to enhance reaction efficiency.

- Post-synthetic Boc deprotection with TFA:DCM (1:4) to minimize resin swelling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.